1-Methoxy-2-propylamine

Description

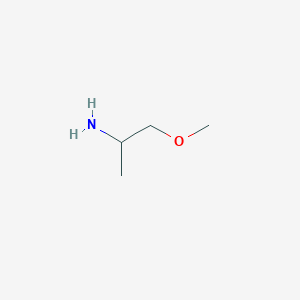

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMXETCTWNXSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029359 | |

| Record name | 1-Methoxy-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

37143-54-7; 49548-27-8, 37143-54-7 | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22335 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-1-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37143-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037143547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35BQ7GUH18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-2-propylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis methodologies, and applications of 1-Methoxy-2-propylamine. This chiral amine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its characteristics essential for its effective and safe use in research and development.

Core Physical and Chemical Properties

1-Methoxy-2-propylamine is a colorless liquid with a characteristic ammonia-like odor.[1] It is a flammable substance that may be toxic by ingestion, inhalation, and skin absorption.[1] The following tables summarize the key physical and chemical properties of both the racemic mixture and the (S)-(+)-enantiomer.

Physical Properties of 1-Methoxy-2-propylamine

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | [1][2][3][4] |

| Molecular Weight | 89.14 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 92.5-93.5 °C at 743 mmHg | [5] |

| Density | 0.845 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n20/D) | 1.4065 | [5] |

| Flash Point | 9 °C (closed cup) | [7] |

| Solubility | Fully miscible in water. Soluble in alcohol and ether. | [8] |

Chiral Properties of (S)-(+)-1-Methoxy-2-propylamine

| Property | Value | Source |

| Optical Rotation | +11.5° (neat) | [2] |

| Enantiomeric Excess | >99% (achievable via biocatalysis) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Methoxy-2-propylamine.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of (S)-(+)-1-Methoxy-2-propylamine in CDCl₃ shows the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.08 | d | 3H | -CH₃ |

| 1.35 | br s | 2H | -NH₂ |

| 3.05-3.15 | m | 1H | -CH(NH₂) |

| 3.20 | dd | 1H | -OCH₂- |

| 3.32 | s | 3H | -OCH₃ |

Source:[2]

Chemical Properties and Reactivity

1-Methoxy-2-propylamine exhibits typical reactivity for a primary amine. It neutralizes acids in exothermic reactions to form salts and water.[1] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[1]

Synthesis Methodologies

The enantiomerically pure form of 1-Methoxy-2-propylamine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2][9] Both chemical and biocatalytic methods are employed for its synthesis.

Chemical Synthesis

A common chemical synthesis route involves the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution.[2] An alternative enantioselective approach starts from a chiral precursor such as (S)-alaninol.[2]

A general experimental protocol for the chemical synthesis from (S)-1-Methoxy-2-propanol is outlined below. This process typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Chemical Synthesis from (S)-1-Methoxy-2-propanol

-

Activation of the Hydroxyl Group: (S)-1-Methoxy-2-propanol is reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonate ester. This reaction is typically carried out in an aprotic solvent like dichloromethane at reduced temperatures.

-

Amination: The resulting sulfonate ester is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or a protected amine equivalent) to introduce the amino group via an SN2 reaction. This step inverts the stereochemistry at the chiral center.

-

Deprotection (if necessary) and Workup: If a protected amine was used, a deprotection step is required. The final product is then isolated and purified, typically by distillation under reduced pressure.

Caption: Chemical synthesis pathway from (S)-1-Methoxy-2-propanol.

Biocatalytic Synthesis

Biocatalytic methods, particularly those using transaminases or amine dehydrogenases, are gaining prominence due to their high stereoselectivity and environmentally friendly reaction conditions.[2][9] These enzymatic approaches offer a direct and efficient route to enantiomerically pure (S)-(+)-1-Methoxy-2-propylamine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol provides a general framework for the biocatalytic synthesis of (S)-(+)-1-Methoxy-2-propylamine. Optimization of specific parameters will depend on the chosen enzyme and reaction scale.

| Parameter | Value/Condition |

| Enzyme | Transaminase |

| Substrate | 1-Methoxy-2-propanone |

| Amine Donor | Isopropylamine (or another suitable amine) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Buffer | Potassium phosphate buffer (pH 7.5-8.5) |

| Temperature | 25-40 °C |

| Reaction Time | 12-48 hours |

Procedure:

-

A reaction vessel is charged with the buffer, 1-Methoxy-2-propanone, the amine donor, and PLP.

-

The transaminase enzyme is added to initiate the reaction.

-

The mixture is incubated at the optimal temperature with gentle agitation.

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, the enzyme is removed (e.g., by precipitation or filtration).

-

The product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether - MTBE).

-

The organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation.

Caption: Workflow for the biocatalytic synthesis and purification.

Applications

1-Methoxy-2-propylamine is a versatile intermediate in organic synthesis. The (S)-enantiomer is a crucial building block for several commercial products:

-

Agrochemicals: It is a key intermediate in the synthesis of chiral amide herbicides such as S-metolachlor and dimethenamid-P.[9]

-

Pharmaceuticals: It is used in the preparation of various active pharmaceutical ingredients (APIs), including:

-

Imidazopyrimidine derivatives as potent p38 MAP kinase inhibitors for treating inflammatory diseases.

-

Piperazinebenzylamine-based human MC4 receptor antagonists being investigated for the treatment of obesity.

-

The marine natural product nhatrangin A.

-

Safety and Handling

1-Methoxy-2-propylamine is a hazardous chemical that requires careful handling.[10] It is a flammable liquid and vapor.[10] It causes severe skin burns and eye damage.[10] Inhalation may cause irritation to the respiratory system.

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[7]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[10]

-

Ground all equipment to prevent static discharge.[10]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

This technical guide provides a foundation for understanding the properties and handling of 1-Methoxy-2-propylamine. For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-1-methoxypropane | 37143-54-7 | FA05323 [biosynth.com]

- 5. 1-METHOXY-2-PROPYLAMINE | 37143-54-7 [chemicalbook.com]

- 6. 1-methoxy-2-propylamine [stenutz.eu]

- 7. 1-甲氧基-2-丙胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. (S)-(+)-1-Methoxy-2-Propylamine: Properties, Uses, Safety & Bulk Supply | Trusted China Chemical Manufacturer [nj-finechem.com]

An In-depth Technical Guide to (S)-1-Methoxy-2-propylamine

(S)-1-Methoxy-2-propylamine , also known as (S)-2-amino-1-methoxypropane, is a significant chiral primary amine in the field of organic synthesis. Its stereospecific nature makes it a valuable intermediate for producing enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its synthesis, characterization, and core applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Structure

The fundamental properties of (S)-1-Methoxy-2-propylamine are summarized below. The stereochemistry of this compound is crucial, as different enantiomers can exhibit vastly different biological activities.[1]

| Property | Value | Reference |

| CAS Number | 99636-32-5 | [2][3][4][5] |

| Molecular Formula | C₄H₁₁NO | [3][4][5][6] |

| Molecular Weight | 89.14 g/mol | [4][5][6][7] |

| Appearance | Colorless clear liquid | [6][8] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility in Water | Fully miscible | [3][9] |

| SMILES | COC--INVALID-LINK--N | [5][6][7] |

| InChI Key | NXMXETCTWNXSFG-BYPYZUCNSA-N | [3][5][6][7] |

Applications in Research and Development

(S)-1-Methoxy-2-propylamine serves as a critical chiral building block in the synthesis of various high-value molecules.[1][10] Its primary application is as a chiral synthon that introduces a specific stereocenter into the target molecule, which is often essential for its biological activity.[10]

Key applications include:

-

Agrochemicals: It is a crucial intermediate in the manufacturing of the S-enantiomers of chloroacetamide herbicides, such as (S)-metolachlor and dimethenamid-P.[10][11] The herbicidal activity resides almost exclusively in the (S)-enantiomer, making this chiral amine vital for producing more effective and environmentally friendly products.[10]

-

Pharmaceuticals:

-

p38 MAP Kinase Inhibitors: Used to prepare imidazopyrimidine derivatives that act as potent inhibitors of p38 MAP kinase, a target for treating inflammatory diseases.[4][9][10][12]

-

Human Melanocortin-4 (MC4) Receptor Antagonists: It is an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the MC4 receptor, which are under investigation for the treatment of obesity.[4][9][10][12]

-

Marine Natural Products: It has been employed in the total synthesis of complex natural products like nhatrangin A.[4][7][9][10]

-

Synthesis Methodologies

The enantiomerically pure form of (S)-1-Methoxy-2-propylamine can be synthesized through several routes, with biocatalytic methods gaining prominence due to their high stereoselectivity and environmentally favorable conditions.[1]

Biocatalytic Synthesis

Biocatalytic synthesis, employing enzymes like transaminases or amine dehydrogenases, presents a highly efficient and stereoselective pathway.[1][11] This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.[1][11]

Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol outlines a general procedure for the biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.[2][13]

| Step | Procedure |

| 1. Preparation | In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme and the pyridoxal 5'-phosphate (PLP) cofactor.[2] |

| 2. Reaction | Add 1-methoxy-2-propanone as the substrate and an amine donor (e.g., isopropylamine) to the reaction mixture. The molar ratio of amine donor to substrate is typically in excess.[2][13] Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH with gentle agitation.[2] |

| 3. Monitoring | Monitor the conversion of the substrate to the product over a period of 24-48 hours using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2] |

| 4. Termination | Upon completion, terminate the reaction by adjusting the pH or by adding a quenching agent.[2] |

| 5. Extraction | Extract the product, (S)-1-Methoxy-2-propylamine, from the aqueous reaction mixture using a suitable organic solvent.[2] |

| 6. Purification | Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the crude product. Purify the product by distillation.[2] |

Chemical Synthesis

Conventional chemical synthesis routes often involve either the resolution of a racemic mixture or an asymmetric synthesis approach.[1] A common method is the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution. A more direct enantioselective approach can be achieved starting from a chiral precursor like (S)-alaninol.[1]

Caption: Chemical synthesis pathway from (S)-alaninol.

Experimental Protocol: Reductive Amination

This protocol describes a general method for the direct reductive amination of methoxyacetone using a chiral catalyst.[2]

| Step | Procedure |

| 1. Preparation | In a high-pressure reactor, dissolve methoxyacetone and an ammonia source in a suitable solvent (e.g., methanol).[2] |

| 2. Catalysis | Add a chiral catalyst to the solution.[2] |

| 3. Reaction | Pressurize the reactor with a reducing agent, such as hydrogen gas, to the desired pressure. Heat the reaction mixture to the specified temperature and maintain with stirring for the required reaction time.[2] |

| 4. Monitoring | Monitor the reaction progress by GC or HPLC.[2] |

| 5. Work-up | After the reaction is complete, cool the reactor and carefully release the pressure. |

| 6. Isolation | Remove the catalyst by filtration. The solvent can be removed under reduced pressure. The resulting product can be further purified by distillation. |

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols.

| Synthesis Method | Substrate | Catalyst/Enzyme | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Biocatalytic | 1-Methoxy-2-propanone | Transaminase | 30-40 | 24-48 | >60 | >99 | [2][13] |

| Biocatalytic | 1-Methoxy-2-propanone | MsmeAmDH | - | 48 | 88.3 | 98.6 | [14] |

| Chemical (Reductive Amination) | Methoxyacetone | Rh-Ni/SiO₂ | - | 5 | ~83-99 | - | [11] |

Product Characterization

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-1-Methoxy-2-propylamine. A typical workflow for characterization is outlined below.

Caption: Workflow for the characterization of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (S)-1-Methoxy-2-propylamine ChiPros , produced by BASF, 99 99636-32-5 [sigmaaldrich.com]

- 5. (S)-1-甲氧基-2-丙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-1-Methoxy-2-propylamine | CymitQuimica [cymitquimica.com]

- 7. (S)-1-Methoxy-2-propylamine ChiPros , produced by BASF, 99 99636-32-5 [sigmaaldrich.com]

- 8. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-1-METHOXY-2-PROPYLAMINE | 99636-32-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 13. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Synthesis of (R)-1-Methoxy-2-propylamine from (R)-Alaninol: A Technical Guide

A comprehensive in-depth technical guide on the synthesis of (R)-1-Methoxy-2-propylamine from (R)-alaninol, designed for researchers, scientists, and drug development professionals.

(R)-1-Methoxy-2-propylamine is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its synthesis from the readily available chiral precursor (R)-alaninol involves a straightforward three-step process: protection of the amine functionality, methylation of the hydroxyl group, and subsequent deprotection of the amine. This guide details the chemical pathways, experimental protocols, and quantitative data for this synthesis.

Overall Synthesis Pathway

The synthesis of (R)-1-Methoxy-2-propylamine from (R)-alaninol is typically achieved through the following three key steps:

-

N-Protection: The primary amine of (R)-alaninol is protected to prevent its reaction in the subsequent O-methylation step. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

-

O-Methylation: The hydroxyl group of the N-protected (R)-alaninol is methylated, typically via a Williamson ether synthesis, to form the desired methoxy group.

-

N-Deprotection: The protecting group is removed from the amine to yield the final product, (R)-1-Methoxy-2-propylamine.

digraph "synthesis_pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];

edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];

alaninol [label="(R)-Alaninol"];

protected_alaninol [label="N-Protected (R)-Alaninol"];

methylated_intermediate [label="N-Protected (R)-1-Methoxy-2-propylamine"];

final_product [label="(R)-1-Methoxy-2-propylamine"];

alaninol -> protected_alaninol [label=" N-Protection"];

protected_alaninol -> methylated_intermediate [label=" O-Methylation\n(Williamson Ether Synthesis)"];

methylated_intermediate -> final_product [label=" N-Deprotection"];

}

Caption: Experimental workflow for the N-protection of (R)-alaninol.

Step 2: O-Methylation of N-Protected (R)-Alaninol

This step is a Williamson ether synthesis, where the alkoxide generated from the hydroxyl group of the N-protected (R)-alaninol acts as a nucleophile to attack a methylating agent.

-

Experimental Protocol:

-

Dissolve the N-protected (R)-alaninol in a dry aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a strong base, typically sodium hydride (NaH), portion-wise to the solution to form the alkoxide.

-

After the addition of the base is complete, add a methylating agent, such as methyl iodide (CH₃I).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: O-Methylation of N-Protected (R)-Alaninol - Reagents and Conditions

Parameter Value/Condition Starting Material N-Boc-(R)-alaninol or N-Cbz-(R)-alaninol Base Sodium Hydride (NaH) Methylating Agent Methyl Iodide (CH₃I) Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF) Temperature 0°C to Room Temperature Reaction Time 2-12 hours Typical Yield 70-90%

```dot

digraph "williamson_ether_synthesis" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", style=filled];

edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=normal];

start [label="N-Protected (R)-Alaninol", fillcolor="#4285F4"];

alkoxide [label="Formation of Alkoxide\n(with NaH in THF)", fillcolor="#FBBC05", fontcolor="#202124"];

methylation [label="Nucleophilic Attack on CH₃I", fillcolor="#34A853"];

product [label="N-Protected (R)-1-Methoxy-2-propylamine", fillcolor="#EA4335"];

start -> alkoxide;

alkoxide -> methylation;

methylation -> product;

}

Caption: Logical workflow for the deprotection step based on the protecting group.

Conclusion

The synthesis of (R)-1-Methoxy-2-propylamine from (R)-alaninol is a robust and efficient process that relies on standard and well-established organic chemistry transformations. The choice of the N-protecting group, either Boc or Cbz, allows for flexibility in the synthetic strategy, depending on the overall molecular context and the presence of other functional groups. The protocols outlined in this guide, along with the tabulated data, provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral intermediate. Careful execution of each step and appropriate analytical monitoring are key to achieving high yields and purity of the final product.

Spectroscopic Profile of 1-Methoxy-2-propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-methoxy-2-propylamine, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for acquiring such data.

Spectroscopic Data Summary

The structural integrity and purity of 1-methoxy-2-propylamine are primarily verified using NMR and IR spectroscopy. The quantitative data for the (S)-(+)-enantiomer are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-1-Methoxy-2-propylamine. [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.08 | d | 3H | -CH₃ |

| 1.35 | br s | 2H | -NH₂ |

| 3.05-3.15 | m | 1H | -CH(NH₂) |

| 3.20 | dd | 1H | -OCH₂- |

| 3.30 | s | 3H | -OCH₃ |

| 3.35 | dd | 1H | -OCH₂- |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-1-Methoxy-2-propylamine. [1]

| Chemical Shift (ppm) | Assignment |

| 20.5 | -CH₃ |

| 46.5 | -CH(NH₂) |

| 59.0 | -OCH₃ |

| 78.5 | -OCH₂- |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for 1-Methoxy-2-propylamine. [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3360-3280 | N-H stretch (primary amine) |

| 2960-2820 | C-H stretch (aliphatic) |

| 1590 | N-H bend (scissoring) |

| 1460 | C-H bend |

| 1120 | C-O stretch (ether) |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for obtaining the NMR and IR spectra of 1-methoxy-2-propylamine.

NMR Spectroscopy Protocol

A representative protocol for acquiring ¹H and ¹³C NMR spectra of a liquid amine like 1-methoxy-2-propylamine is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-methoxy-2-propylamine in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is thoroughly mixed to form a homogeneous solution.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to set the chemical shift reference to 0 ppm.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8 to 16) are averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required. Typical parameters include a 45° pulse angle, a spectral width of about 200-250 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

For a liquid sample such as 1-methoxy-2-propylamine, ATR-FTIR is a convenient and rapid method for obtaining an infrared spectrum.

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small drop of neat 1-methoxy-2-propylamine directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

-

The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1-methoxy-2-propylamine.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-propylamine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable lack of specific quantitative solubility data in publicly available literature for a range of organic solvents, this document combines established general principles of amine solubility with detailed, adaptable experimental protocols to empower researchers in determining its solubility for their specific applications.

Introduction to 1-Methoxy-2-propylamine

1-Methoxy-2-propylamine (also known as 2-amino-1-methoxypropane) is a primary amine with the chemical formula C₄H₁₁NO.[1] It is a colorless liquid with a distinctive, ammonia-like odor.[2] This compound and its enantiomers, such as (S)-(+)-1-Methoxy-2-propylamine, are valuable chiral building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] Understanding its solubility in different organic solvents is a critical first step in reaction design, formulation development, and purification processes.

Quantitative Solubility Data

Based on the principle of "like dissolves like" and the molecular structure of 1-Methoxy-2-propylamine (a primary amine with both polar and non-polar characteristics), an estimated solubility profile in common organic solvents is presented below.[5][8] It is critical to note that the following table is an estimation and should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Estimated Solubility of 1-Methoxy-2-propylamine in Common Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Methanol | Highly Miscible | Capable of hydrogen bonding with the amine group.[5] |

| Ethanol | Highly Miscible | Capable of hydrogen bonding with the amine group.[5] | |

| Polar Aprotic | Acetone | Miscible | The polar carbonyl group interacts with the amine. |

| Acetonitrile | Miscible | The polar nitrile group allows for dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Miscible | A highly polar solvent capable of dissolving a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | A highly polar solvent capable of dissolving a wide range of compounds. | |

| Non-Polar | Toluene | Sparingly Soluble | Limited interaction between the polar amine and the non-polar aromatic ring. |

| Hexane | Sparingly Soluble / Insoluble | Mismatch in polarity leads to poor solvation. | |

| Diethyl Ether | Soluble | The ether linkage provides some polarity, and it is a common solvent for amines.[9] | |

| Halogenated | Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve many amines.[9] |

| Chloroform | Soluble | Similar properties to dichloromethane. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of 1-Methoxy-2-propylamine in an organic solvent. This method is adaptable for various solvent/solute combinations.

Objective: To quantitatively determine the solubility of 1-Methoxy-2-propylamine in a selected organic solvent at a specific temperature.

Materials:

-

1-Methoxy-2-propylamine (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry evaporation dishes or vials

-

Calibrated thermometer

-

Fume hood

Methodology:

-

Preparation of Saturated Solution: a. Add a measured volume (e.g., 5 mL) of the selected organic solvent to a vial. b. Place the vial in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25°C). c. Add an excess amount of 1-Methoxy-2-propylamine to the solvent. An excess is ensured when undissolved amine remains visible in the vial. d. Securely cap the vial to prevent solvent evaporation. e. Place the vial in the temperature-controlled shaker and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure excess solid is still present.

-

Sample Collection and Filtration: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 4 hours to allow the undissolved amine to settle. b. Carefully draw a known volume (e.g., 1-2 mL) of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled evaporation dish. Record the exact volume transferred.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dish in a fume hood or a vacuum oven at a controlled temperature suitable for evaporating the solvent without degrading the amine. b. Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. c. Weigh the evaporation dish containing the dried solute on the analytical balance. d. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility: a. Calculate the mass of the dissolved 1-Methoxy-2-propylamine by subtracting the initial mass of the empty evaporation dish from the final constant mass. b. Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L), using the mass of the solute and the volume of the aliquot taken.

Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

Safety Precautions: 1-Methoxy-2-propylamine is flammable and can cause severe skin burns and eye damage.[10] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining and applying the solubility data of 1-Methoxy-2-propylamine in a research and development setting.

Caption: Workflow for Solubility Determination and Application.

References

- 1. (S)-1-Methoxy-2-propylamine | CymitQuimica [cymitquimica.com]

- 2. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-Methoxy-2-propylamine | 37143-54-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-(+)-1-Methoxy-2-propylamine, ChiPros 98+%, ee 96+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. quora.com [quora.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Methoxy-2-propylamine

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the chemical and physical properties, hazards, and handling procedures of 1-Methoxy-2-propylamine is paramount. This guide provides a detailed overview of the material's safety data, presented in a clear and accessible format to support laboratory safety and experimental design.

Chemical and Physical Properties

1-Methoxy-2-propylamine is a colorless liquid with a characteristic amine-like odor.[1][2] It is recognized for its utility as a reagent in the synthesis of heterocyclic compounds.[3] The following tables summarize its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C4H11NO | [1][3][4][5][6][7][8][9] |

| Molecular Weight | 89.14 g/mol | [1][3][4][8][9] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Pungent, ammonia-like | [1] |

| Boiling Point | 92.5-93.5 °C @ 743 mmHg | [4][5][10] |

| 98-99 °C | [6][7] | |

| 93 °C | [11] | |

| 93.7 °C | [9] | |

| Density | 0.845 g/mL at 25 °C | [4][5][10][11] |

| 0.844 g/mL | [7] | |

| Refractive Index | n20/D 1.4065 | [4][5] |

| 1.4044 | [7] | |

| Melting Point | -95 °C | [6][7] |

| Flash Point | 8.9 °C | [4][9] |

| 9 °C (closed cup) | [7][8] | |

| 8.5 °C | [12] | |

| Solubility | Soluble in water | [1][4][7] |

| pKa | 8.84 ± 0.10 | [4] |

Toxicological and Hazard Information

1-Methoxy-2-propylamine is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor.[1][6][7][8][12] Ingestion of this material is harmful.[1][6][7] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[1][2][6][7][13][14] It may also be toxic by inhalation and skin absorption.[1]

| Hazard Classification | Category | Hazard Statement | Source |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [1][8][12] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][8][12] |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage | [1][8][12] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [14] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [12] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | [8] |

Experimental Protocols

The hazard classifications of 1-Methoxy-2-propylamine are determined by standardized experimental protocols. While the specific studies for this compound are not detailed in the provided safety data sheets, the methodologies generally adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination (Closed-Cup Method)

The flash point is a measure of the flammability of a liquid. A common method is the closed-cup test.

-

Principle: The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

-

Apparatus: A standardized closed-cup flash point tester (e.g., Pensky-Martens or Cleveland Closed Cup).

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, an ignition source is applied to the vapor space.

-

The observation of a flash inside the cup indicates the flash point.

-

The observed temperature is corrected for barometric pressure.

-

Skin Corrosion/Irritation Testing

-

Principle: In vivo or in vitro methods are used to assess the potential of a substance to cause irreversible skin damage.

-

In Vivo Method (OECD Guideline 404):

-

A small amount of the substance is applied to the shaved skin of a test animal (typically a rabbit).

-

The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

The severity of the skin reaction is scored to determine the corrosive or irritant potential.

-

-

In Vitro Method (OECD Guideline 431):

-

A reconstituted human epidermis model is exposed to the test substance.

-

Cell viability is measured after exposure.

-

A significant decrease in cell viability indicates a corrosive potential.

-

Hazard Profile and First-Aid Workflow

To ensure safe handling and emergency preparedness, it is crucial to understand the hazard profile and the appropriate first-aid response.

References

- 1. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.dep.state.pa.us [files.dep.state.pa.us]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 1-メトキシ-2-プロピルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. (S)-(+)-1-Methoxy-2-propylamine, ChiPros 98+%, ee 96+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1-Methoxy-2-propylamine 95 37143-54-7 [sigmaaldrich.com]

- 9. 2-Amino-1-methoxypropane | 37143-54-7 | FA05323 [biosynth.com]

- 10. 1-METHOXY-2-PROPYLAMINE | 37143-54-7 [chemicalbook.com]

- 11. 1-methoxy-2-propylamine [stenutz.eu]

- 12. (S)-1-Methoxy-2-propylamine ChiPros , produced by BASF, 99 99636-32-5 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-propylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Methoxy-2-propylamine (CAS RN: 37143-54-7), a primary amine with significant applications as a chiral intermediate in the pharmaceutical and agrochemical industries, possesses thermodynamic properties that are crucial for process design, safety, and optimization of its synthesis and applications.[1][2] This technical guide provides a comprehensive overview of the key thermodynamic parameters of 1-Methoxy-2-propylamine, including its enthalpy of formation, Gibbs free energy of formation, heat capacity, and enthalpy of vaporization. In the absence of extensive experimental data, this guide presents high-quality estimated data derived from the robust Joback group contribution method, alongside a critical discussion of the method's reliability. Furthermore, detailed, field-proven experimental protocols for the determination of these properties are presented, offering researchers the tools for validation and further investigation. This guide is structured to provide both a theoretical foundation and practical insights for professionals working with this versatile compound.

Introduction: The Significance of 1-Methoxy-2-propylamine

1-Methoxy-2-propylamine, also known as 2-amino-1-methoxypropane, is a colorless and flammable liquid with a characteristic amine odor.[3] Its utility in organic synthesis is primarily centered on its role as a chiral building block. The presence of a stereocenter at the second carbon position makes it a valuable precursor for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The distinct pharmacological activities of different enantiomers underscore the importance of stereochemical control in drug development, making chiral intermediates like 1-Methoxy-2-propylamine indispensable.[2]

A thorough understanding of the thermodynamic properties of this amine is paramount for several reasons:

-

Process Development and Optimization: Knowledge of heat capacity and enthalpy of vaporization is essential for designing and scaling up reaction and purification processes, such as distillation, ensuring energy efficiency and operational stability.

-

Reaction Thermodynamics: The enthalpy and Gibbs free energy of formation are critical for calculating the heats of reaction and predicting the spontaneity and equilibrium position of chemical transformations involving 1-Methoxy-2-propylamine.

-

Safety and Hazard Analysis: Thermodynamic data, in conjunction with safety information, aids in the comprehensive assessment of thermal hazards, runaway reaction potential, and the development of robust safety protocols. The compound is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.

This guide aims to consolidate the available thermodynamic data for 1-Methoxy-2-propylamine, provide practical experimental methodologies for its determination, and offer insights into the interpretation and application of this critical information.

Estimated Thermodynamic Properties of 1-Methoxy-2-propylamine

Due to a scarcity of publicly available experimental thermodynamic data for 1-Methoxy-2-propylamine, this section presents values estimated by the Joback group contribution method. The Joback method is a well-established estimation technique that predicts thermophysical properties based on the molecular structure of a compound.[4] It is a valuable tool for obtaining reasonable estimates when experimental data is unavailable, though it is important to acknowledge its limitations, particularly for molecules with complex interactions.[4][5]

The following table summarizes the key estimated thermodynamic properties for 1-Methoxy-2-propylamine.[6]

| Thermodynamic Property | Symbol | Estimated Value | Units |

| Standard Gibbs Free Energy of Formation (298.15 K) | ΔGf° | -58.19 | kJ/mol |

| Standard Enthalpy of Formation (298.15 K) | ΔHf° | -229.60 | kJ/mol |

| Enthalpy of Fusion | ΔHfus | 8.98 | kJ/mol |

| Enthalpy of Vaporization (at normal boiling point) | ΔHvap | 37.16 | kJ/mol |

Table 1: Estimated Thermodynamic Properties of 1-Methoxy-2-propylamine (Joback Method)[6]

The ideal gas heat capacity (Cp,gas) is temperature-dependent and can be estimated using the Joback method with a polynomial equation. The estimated values at various temperatures are provided in the table below.[6]

| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) | Units |

| 385.43 | 159.60 | J/(mol·K) |

| 416.50 | 168.33 | J/(mol·K) |

| 447.57 | 176.79 | J/(mol·K) |

| 478.64 | 184.97 | J/(mol·K) |

| 509.71 | 192.89 | J/(mol·K) |

| 540.79 | 200.53 | J/(mol·K) |

| 571.86 | 207.90 | J/(mol·K) |

Table 2: Estimated Ideal Gas Heat Capacity of 1-Methoxy-2-propylamine at Various Temperatures (Joback Method)[6]

Causality and Trustworthiness of Estimated Data: The Joback method's accuracy is generally considered acceptable for many engineering applications, with average errors often within a reasonable range.[5][7] However, it is a group contribution method and does not account for intramolecular interactions between functional groups in a nuanced way. For 1-Methoxy-2-propylamine, the proximity of the methoxy and amine groups may lead to interactions not fully captured by the model, potentially introducing deviations from experimental values. Therefore, the data presented here should be used as a strong starting point for process modeling and theoretical calculations, with the recommendation that experimental validation be performed for critical applications. For comparison, the isomer 3-methoxy-1-propanamine has an experimentally determined enthalpy of vaporization of 44.5 kJ/mol at 293 K, which is higher than the estimated value for 1-Methoxy-2-propylamine at its boiling point.[8] This difference could be attributed to stronger intermolecular hydrogen bonding in the linear isomer.

Experimental Determination of Thermodynamic Properties

To ensure the highest level of accuracy for critical applications, experimental determination of the thermodynamic properties of 1-Methoxy-2-propylamine is essential. The following sections provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating by incorporating calibration and control measures.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring the heat capacity of liquids.[9][10] For a volatile and hygroscopic compound like 1-Methoxy-2-propylamine, careful sample preparation and instrument setup are critical to prevent evaporation and contamination, which can significantly impact the accuracy of the measurement. The use of hermetically sealed pans is a non-negotiable requirement to contain the sample and its vapor.

Experimental Protocol:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium for melting point and sapphire for heat capacity) according to the manufacturer's guidelines. This step is crucial for ensuring the accuracy of the measurements.

-

-

Sample Preparation:

-

Due to the volatile nature of 1-Methoxy-2-propylamine, all sample handling should be performed in a well-ventilated fume hood.

-

Use hermetically sealed aluminum pans to prevent sample evaporation during the experiment.

-

Accurately weigh a sample of 1-Methoxy-2-propylamine (typically 5-10 mg) into a pre-weighed hermetically sealed pan.

-

Prepare an identical empty hermetically sealed pan to be used as a reference.

-

-

DSC Measurement Procedure:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., 298.15 K) for a sufficient time to establish a stable baseline.

-

Perform a blank run with two empty hermetically sealed pans to obtain a baseline curve.

-

Perform a sapphire run using a sapphire standard of known mass to determine the calibration factor.

-

Perform the sample run with the 1-Methoxy-2-propylamine sample, using the same temperature program as the blank and sapphire runs. A typical temperature program would be a heating ramp of 10-20 K/min over the desired temperature range.

-

-

Data Analysis:

-

Subtract the blank baseline from the sample and sapphire thermograms.

-

Calculate the heat capacity of the sample (Cp,sample) at a given temperature using the following equation:

Cp,sample = (DSCsample / DSCsapphire) * (msapphire / msample) * Cp,sapphire

where:

-

DSCsample and DSCsapphire are the heat flow signals of the sample and sapphire, respectively.

-

msample and msapphire are the masses of the sample and sapphire, respectively.

-

Cp,sapphire is the known heat capacity of sapphire at that temperature.

-

-

Logical Relationship Diagram:

Caption: Workflow for Heat Capacity Determination by DSC.

Determination of Enthalpy of Vaporization (ΔHvap) by Ebulliometry

Expertise & Experience: Ebulliometry, the measurement of the boiling point of a liquid at different pressures, is a classical and reliable method for determining the enthalpy of vaporization via the Clausius-Clapeyron equation. For a flammable and corrosive amine, the experimental setup must be robust and enclosed to ensure safety and prevent vapor leakage. A key consideration is ensuring true vapor-liquid equilibrium is achieved for accurate measurements.

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a Swietoslawski-type ebulliometer, which is designed to ensure the continuous circulation of the boiling liquid and its vapor, promoting equilibrium.

-

The ebulliometer should be connected to a pressure control system (vacuum pump and inert gas inlet) and a high-precision pressure transducer.

-

The temperature should be measured with a calibrated platinum resistance thermometer immersed in the boiling liquid.

-

-

Sample Loading and Degassing:

-

Introduce a known volume of 1-Methoxy-2-propylamine into the ebulliometer.

-

Degas the sample thoroughly by repeatedly boiling under reduced pressure and purging with an inert gas (e.g., nitrogen or argon). This step is crucial to remove dissolved gases that would affect the vapor pressure measurement.

-

-

Measurement Procedure:

-

Set the pressure to the desired value and heat the ebulliometer.

-

Allow the system to reach a steady boiling state, where the temperature and pressure are constant.

-

Record the equilibrium temperature and pressure.

-

Repeat the measurement at various pressures over a range of temperatures.

-

-

Data Analysis (Clausius-Clapeyron Equation):

-

Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, this plot should be linear:

ln P = - (ΔHvap / R) * (1/T) + C

where:

-

P is the vapor pressure.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

C is a constant.

-

-

The enthalpy of vaporization (ΔHvap) can be determined from the slope of the line (-ΔHvap / R).

-

Experimental Workflow Diagram:

Caption: Workflow for Enthalpy of Vaporization Determination by Ebulliometry.

Safety and Handling Considerations

1-Methoxy-2-propylamine is a hazardous substance and requires strict adherence to safety protocols.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]

-

Fire Safety: 1-Methoxy-2-propylamine is highly flammable. Keep it away from open flames, sparks, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as oxidizing agents.[12]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[11]

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of 1-Methoxy-2-propylamine, a compound of significant interest in the pharmaceutical and agrochemical sectors. While experimentally determined data remains limited, the estimated values from the Joback method presented herein offer a valuable starting point for process design and theoretical modeling. The provided experimental protocols for determining heat capacity and enthalpy of vaporization are designed to yield high-quality, reliable data, empowering researchers to validate and expand upon the existing knowledge base. A commitment to rigorous experimental work, guided by the principles of scientific integrity and safety outlined in this guide, will be crucial for the continued successful application and development of 1-Methoxy-2-propylamine in its various industrial roles.

References

- 1. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Joback method - Wikipedia [en.wikipedia.org]

- 5. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations | MDPI [mdpi.com]

- 6. chemeo.com [chemeo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-Propanamine, 3-methoxy- [webbook.nist.gov]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Methoxy-2-propylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-propylamine, a chiral primary amine, has emerged as a critical building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its value lies in the stereospecific properties of its enantiomers, which are crucial for the efficacy and safety of the final active ingredients. This technical guide provides a comprehensive overview of the discovery and history of 1-methoxy-2-propylamine, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and chiral resolution, and its applications in drug development, with a focus on its role as an intermediate in the synthesis of targeted therapeutics.

Discovery and History

1-Methoxy-2-propylamine became a compound of significant industrial interest in the late 20th century. Early methods for its synthesis were documented in patents from the 1990s. A notable 1998 European patent highlighted a process for preparing anhydrous 2-amino-1-methoxypropane, emphasizing its scalability for industrial production.[1] The growing demand for enantiomerically pure chemicals, driven by the pharmaceutical industry's focus on stereospecific drugs, spurred the development of advanced synthetic methods. By the early 2000s, significant progress had been made in the stereoselective synthesis of its enantiomers, aligning with the increasing need for chiral amines in drug discovery and development.[1]

The evolution of research interest has seen a shift from foundational synthesis and racemic resolution techniques in the late 1990s and early 2000s to a broader application in medicinal chemistry, especially for neurologically active compounds, from 2005 onwards.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 1-methoxy-2-propylamine is essential for its application in synthesis and process development.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-methoxy-2-propylamine.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [2] |

| Molecular Weight | 89.14 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 92.5-93.5 °C at 743 mmHg | [3] |

| 93.7 °C at 760 mmHg | [4] | |

| Melting Point | -95 °C | [4] |

| Density | 0.845 g/cm³ at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4065 | [3] |

| Solubility | Fully miscible in water | [5] |

| (S)-(+)-enantiomer Optical Rotation | +11.5° (neat) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-methoxy-2-propylamine.

| Spectroscopy Type | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.08 (d, 3H, -CH₃), 1.35 (br s, 2H, -NH₂), 3.05-3.15 (m, 1H, -CH(NH₂)), 3.20 (dd, 1H, -OCH₂), 3.35 (s, 3H, -OCH₃), 3.40 (dd, 1H, -OCH₂) | [2] |

| ¹³C NMR | δ 20.1 (CH₃), 47.9 (CH), 59.1 (OCH₃), 77.8 (CH₂) | [6][7] |

| Infrared (IR) | 3360-3280 cm⁻¹ (N-H stretch), 2960-2870 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend), 1120 cm⁻¹ (C-O stretch) | [8] |

Synthesis of 1-Methoxy-2-propylamine

Both chemical and biocatalytic methods are employed for the synthesis of 1-methoxy-2-propylamine. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

Chemical synthesis routes can produce the racemic mixture or be adapted for enantioselective synthesis.

A common method for producing racemic 1-methoxy-2-propylamine is the reductive amination of 1-methoxy-2-propanone.

Caption: Reductive amination for racemic synthesis.

Experimental Protocol: Reductive Amination

-

Reactor Setup: A high-pressure reactor is charged with 1-methoxy-2-propanone and a suitable solvent (e.g., methanol).

-

Catalyst Addition: A nickel-based catalyst (e.g., Raney nickel) is added to the reactor under an inert atmosphere.

-

Amination: The reactor is sealed and filled with ammonia to the desired pressure.

-

Reduction: Hydrogen gas is introduced into the reactor.

-

Reaction Conditions: The mixture is heated and stirred at a specific temperature and pressure until the reaction is complete, monitored by techniques like Gas Chromatography (GC).

-

Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting crude racemic 1-methoxy-2-propylamine is purified by distillation.

The separation of enantiomers from the racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[9]

Caption: Chiral resolution workflow.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Dissolution: Dissolve racemic 1-methoxy-2-propylamine (1.0 equivalent) in a suitable solvent, such as methanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in the same solvent.

-

Salt Formation: Combine the two solutions. Diastereomeric salts will form.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals of the diastereomerically pure salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated salt in water and treat with a base (e.g., NaOH solution) to liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether).

-

Purification and Analysis: Dry the organic extracts, remove the solvent, and purify the amine by distillation. The enantiomeric excess can be determined by chiral HPLC or measurement of the specific rotation.

Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine

Biocatalytic methods, particularly using transaminase enzymes, are highly favored for the synthesis of the (S)-enantiomer due to their high stereoselectivity and environmentally benign reaction conditions.

Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution containing the transaminase enzyme and its cofactor, pyridoxal 5'-phosphate (PLP).

-

Substrate Addition: Add the substrate, 1-methoxy-2-propanone, and an amine donor, typically isopropylamine, to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle agitation. Monitor the conversion of the ketone to the amine using GC or HPLC.

-

Reaction Termination: Once the reaction reaches completion, terminate it by adjusting the pH or by adding a quenching agent.

-

Product Isolation: Extract the (S)-1-methoxy-2-propylamine from the aqueous reaction mixture using an organic solvent.

-

Purification: Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield the enantiomerically pure (S)-1-methoxy-2-propylamine.

Applications in Drug Development

The chiral nature of 1-methoxy-2-propylamine makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.

Intermediate for p38 MAP Kinase Inhibitors

(S)-1-Methoxy-2-propylamine is used to prepare imidazopyrimidine derivatives that act as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making its inhibitors potential therapeutics for inflammatory diseases.[1][6]

Caption: p38 MAP Kinase Signaling Pathway.

Intermediate for MC4 Receptor Antagonists

(S)-1-Methoxy-2-propylamine serves as an intermediate in the synthesis of piperazinebenzylamine-based human melanocortin 4 (MC4) receptor antagonists. The MC4 receptor plays a crucial role in regulating appetite and energy expenditure, making it a target for the development of anti-obesity medications.[9]

Caption: MC4 Receptor Signaling Pathway in Appetite Regulation.

Conclusion

1-Methoxy-2-propylamine, particularly its (S)-enantiomer, is a cornerstone chiral building block in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. The development of efficient and stereoselective synthetic routes, especially biocatalytic methods, has significantly enhanced its accessibility and application. This guide has provided a detailed overview of its history, physicochemical properties, synthesis, and role in the development of targeted therapeutics, offering a valuable resource for researchers and professionals in the field. The continued exploration of this versatile molecule is expected to lead to further innovations in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. labcompare.com [labcompare.com]

- 3. (S)-(+)-1-Methoxy-2-propylamine | CAS#:99636-32-5 | Chemsrc [chemsrc.com]

- 4. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

enantiomers of 1-Methoxy-2-propylamine and their properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-propylamine is a chiral primary amine that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules and agrochemicals. The presence of a stereocenter at the C-2 position gives rise to two enantiomers: (S)-(+)-1-methoxy-2-propylamine and (R)-(-)-1-methoxy-2-propylamine. The distinct stereochemistry of these enantiomers can lead to significant differences in their biological activity, making the use of enantiomerically pure forms essential for the development of safe and efficacious drugs and other specialized chemicals. This technical guide provides an in-depth overview of the synthesis, resolution, and physicochemical and pharmacological properties of the enantiomers of 1-methoxy-2-propylamine.

Physicochemical Properties

While enantiomers are traditionally considered to have identical physical properties apart from the direction in which they rotate plane-polarized light, subtle differences have been observed between the (R)- and (S)-forms of 1-methoxy-2-propylamine. This unusual variance is thought to stem from weak chiral discrimination in their intermolecular interactions. A summary of their key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 1-Methoxy-2-propylamine Enantiomers

| Property | (S)-(+)-1-Methoxy-2-propylamine | (R)-(-)-1-Methoxy-2-propylamine | Racemic 1-Methoxy-2-propylamine |

| CAS Number | 99636-32-5 | 99636-38-1 | 37143-54-7 |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol | 89.14 g/mol | 89.14 g/mol |

| Appearance | Colorless liquid | - | Colorless liquid |